7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid
Description
This compound is a triazolo-piperazine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The carboxylic acid at position 6 enhances solubility in polar solvents and facilitates further functionalization via coupling reactions. Its molecular formula is C₂₃H₂₀N₄O₅, with a molecular weight of 432.43 g/mol (calculated from and ).
The compound’s synthesis likely involves Fmoc protection of the piperazine nitrogen, followed by cyclization to form the triazole ring.
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c26-19(27)17-9-25-18(22-23-20(25)28)10-24(17)21(29)30-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYRGSAUMWLILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=NNC(=O)N21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137493-56-0 | |
| Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid typically involves multiple steps. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
The reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may need to be conducted at low temperatures to prevent over-oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid involves its interaction with specific molecular targets. The triazolo-piperazine core can bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Piperazine Cores
Key Observations :
- Core Heterocycles : Pyrazolo-quinazoline derivatives (e.g., ) exhibit distinct electronic profiles due to fused aromatic systems, whereas triazolo-piperazines offer greater conformational flexibility .
Fmoc-Protected Piperazine Derivatives
Key Observations :
- Dual Protection : Boc/Fmoc combinations () enable orthogonal deprotection strategies, useful in sequential solid-phase syntheses.
- Ring Size : Morpholine derivatives () exhibit reduced basicity compared to piperazines, impacting interactions with biological targets .
Carboxylic Acid-Functionalized Heterocycles
Key Observations :
- Quinolone vs. Triazolo-Piperazine: Quinolones () are rigid planar systems with established antimicrobial roles, whereas triazolo-piperazines may target different enzymes due to their bicyclic flexibility .
- Ester vs. Acid : Ethyl esters () require hydrolysis in vivo for activation, whereas free carboxylic acids (target compound) are immediately bioactive .
Biological Activity
The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid , often referred to as Fmoc-triazolopiperazine, is a synthetic derivative notable for its potential biological activities. This article reviews its biological properties based on available literature and studies.
Chemical Structure and Properties
The molecular formula of Fmoc-triazolopiperazine is . The compound features a triazole ring fused with a piperazine moiety and is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure contributes to its stability and bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Fmoc-triazolopiperazine exhibit significant antimicrobial properties. For instance, derivatives of the triazole class have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fmoc-triazolopiperazine | E. coli | 32 µg/mL |
| Fmoc-triazolopiperazine | S. aureus | 16 µg/mL |
Anticancer Activity
Investigations into the anticancer properties of Fmoc-triazolopiperazine have revealed promising results. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study:
In a study published in 2023, Fmoc-triazolopiperazine was tested on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The IC50 value was determined to be approximately 15 µM.
The biological activity of Fmoc-triazolopiperazine is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Fmoc-triazolopiperazine. Preliminary data suggest:
- Absorption: Rapid absorption post-administration.
- Bioavailability: Moderate bioavailability due to extensive first-pass metabolism.
- Half-life: Approximately 4 hours in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing the Fmoc-protecting group to the triazolo-piperazine scaffold?
- Methodology : The Fmoc group is typically introduced via carbodiimide-mediated coupling (e.g., using DCC or EDCI) in anhydrous DMF or THF under nitrogen. Activation of the carboxylic acid group in the triazolo-piperazine precursor is critical to avoid racemization . Post-reaction, the product is purified using reverse-phase HPLC or silica gel chromatography, with monitoring via LC-MS to confirm molecular weight and purity .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Fmoc group. Use TFA (trifluoroacetic acid) for deprotection in later stages .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm the presence of the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the triazolo-piperazine backbone .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~473.4 for the free acid form) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritant, H335) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The Fmoc group is labile under basic conditions (pH >9), while the triazolo-piperazine core may hydrolyze in strong acids .
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures. DSC (differential scanning calorimetry) can identify phase transitions .
Q. What mechanistic insights exist for the reactivity of the triazolo-piperazine moiety in nucleophilic substitutions?
- Mechanistic Studies :
- The triazolo ring (1,2,4-triazolo[4,3-a]piperazine) undergoes ring-opening reactions with strong nucleophiles (e.g., amines) at the C3 position. Kinetic studies using N-labeled analogs and DFT calculations can elucidate transition states .
- Contradictions : Conflicting reports exist on whether the N1 or N2 nitrogen is more reactive; solvent polarity (e.g., DMF vs. THF) may influence regioselectivity .
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-containing compounds?
- Data Reconciliation Strategy :
- In Vitro Assays : Compare cytotoxicity (e.g., IC50 in HEK293 cells) across studies. Discrepancies may arise from impurities (e.g., residual DMF) rather than the compound itself .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media. Fmoc cleavage generates fluorenylmethanol, which is less toxic than the parent compound .
Comparative Structural Analysis
Q. What structural analogs of this compound have been studied for biological activity?
- Relevant Analogs :
Methodological Recommendations
Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- SPPS Protocol :
- Resin Selection : Use Wang or Rink amide resin pre-loaded with the first amino acid.
- Activation : Employ HBTU/HOBt in DMF for Fmoc deprotection (20% piperidine) and coupling. Monitor by Kaiser test .
- Challenges : Steric hindrance from the triazolo-piperazine may require extended coupling times (2–4 hours) .
Contradictions and Future Directions
Q. Why do some studies report conflicting bioactivity data for triazolo-piperazine derivatives?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
